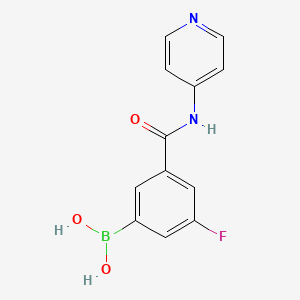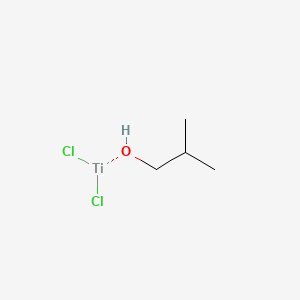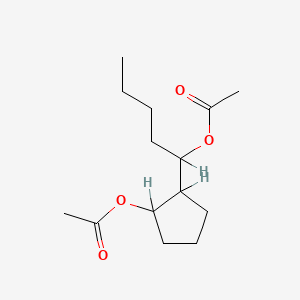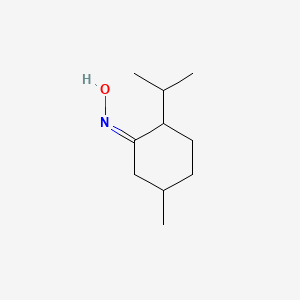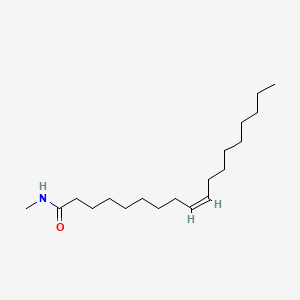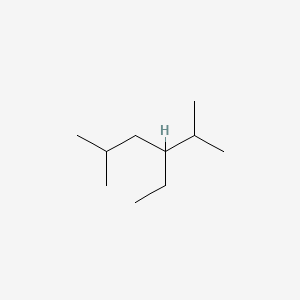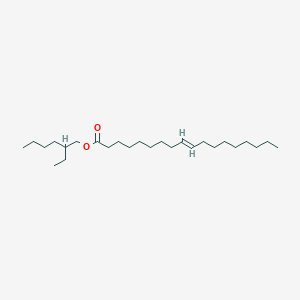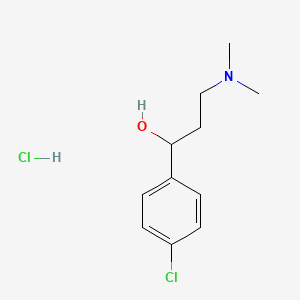
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves several steps:
Synthetic Routes: The preparation often starts with the chlorination of a phenyl ring, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves the addition of a propanol group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Common solvents used include ethanol and dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the biological context. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(dimethylamino)ethanol and 1-(4-Chlorophenyl)-3-(methylamino)propan-1-ol share structural similarities but differ in their functional groups and overall reactivity.
Uniqueness: The presence of both a chlorophenyl group and a dimethylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
16254-22-1 |
|---|---|
Formule moléculaire |
C11H17Cl2NO |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
Clé InChI |
GXTSJEUPTZYREE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


